Methyl geranate

Overview

Description

Methyl geranate is a monoterpenoid . It is a natural product found in Humulus lupulus, Perilla frutescens, and other organisms . It has a floral, herbal, citrus, fruity, and green note closely related to part of the geranium character . It is a key link between the lavender aspect and the geranium character for a fougere note .

Synthesis Analysis

This compound is biosynthesized in nature by two distinct metabolic pathways, the methylerythritol phosphate (MEP) pathway, which is present in most bacteria and plastids of plant cells, and the mevalonate (MVA) pathway, which functions in most eukaryotes, archaea, and certain bacteria . The putative biosynthesis of this compound and its link to JH III have been studied .Molecular Structure Analysis

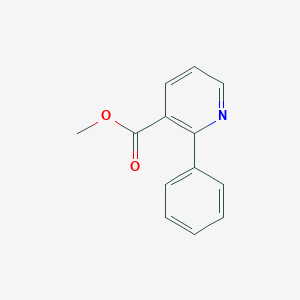

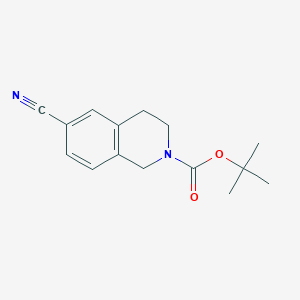

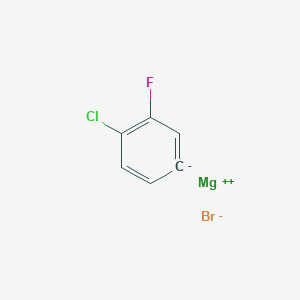

The molecular formula of this compound is C11H18O2 . The molecular weight is 182.26 g/mol . The IUPAC name is methyl (2 E )-3,7-dimethylocta-2,6-dienoate . The InChI is 1S/C11H18O2/c1-9 (2)6-5-7-10 (3)8-11 (12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ .Scientific Research Applications

Identification in Hop Oil : Methyl geranate was identified in Bullion hop oil and found to vary in concentration across different hop varieties (Buttery, Black, & Ling, 1966).

Photochemical Transformations : Studies on this compound focused on its photochemical transformations, exploring how quantum yield depends on the concentration of bases like 1,2-dimethylimidazole. These studies provided insights into the photolysis process and the formation of various deconjugated esters (Freeman & Siggel, 1988, 1989).

Chemical Signalling in Social Insects : In the burying beetle, Nicrophorus vespilloides, breeding females emit this compound to signal their breeding status to males. This study highlighted its role in insect chemical communication (Steiger, Haberer, & Müller, 2011).

Biotransformation in Plants : Research on Achyranthes bidentata plants showed that airborne geraniol is biotransformed into this compound under methyl jasmonate elicitation, demonstrating a specific biochemical pathway (Tamogami, Agrawal, & Rakwal, 2016).

Pheromone Evolution in Burying Beetles : this compound was identified as an evolutionary conserved volatile compound across Nicrophorus species, acting as an anti-aphrodisiac during brood care. The study provided insights into the evolution of parental care in these beetles (Engel, Hwang, & Steiger, 2018).

Biological Activities in Essential Oils : In Endlicheria citriodora, this compound was identified as a major component of essential oils, showing antioxidant, cytotoxic, and tyrosinase inhibition activities (Yamaguchi, da Veiga-Junior, Pedrosa, de Vasconcellos, & Lima, 2013).

Transdermal Delivery of Human Insulin : Research on ionic liquids for drug delivery highlighted the role of choline geranate in facilitating transdermal permeation of insulin, showing potential in non-invasive drug delivery methods (Jorge et al., 2020).

Diabetes Treatment : A study on acyclic terpenes, including this compound, examined their potential as α-glucosidase and sodium glucose cotransporter inhibitors, highlighting their relevance in treating type 2 diabetes mellitus (Valdés, Calzada, & Mendieta-Wejebe, 2019).

Future Directions

Mechanism of Action

Target of Action

Methyl geranate, a volatile organic compound, is primarily targeted at bacterial membranes . It is also known to act as an anti-aphrodisiac in certain species of beetles, specifically the Nicrophorus or burying beetles .

Mode of Action

The geranate ion and geranic acid components of this compound are predicted to act in concert to integrate into bacterial membranes . This integration affects membrane thinning and perturbs membrane homeostasis . In the case of Nicrophorus beetles, it acts as an anti-aphrodisiac, deterring males from copulating during the intensive period of parental care .

Biochemical Pathways

This compound is biosynthetically linked to juvenile hormone III, a hormone mediating temporary infertility in certain species . In yeast, it has been demonstrated that geraniol and nerol can be converted to geranic acid, which is a component of this compound .

Pharmacokinetics

It is known to be a readily biodegradable perfumery ingredient produced by green synthesis .

Result of Action

The integration of this compound into bacterial membranes results in membrane thinning and perturbation of membrane homeostasis . This leads to the eradication of biofilms of certain pathogens . In Nicrophorus beetles, the emission of this compound results in a decrease in copulation, thereby aiding in parental care .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the case of Nicrophorus beetles, the emission of this compound is influenced by the intensive period of parental care . In the context of its use as a perfumery ingredient, it is known to give excellent effects in many florals to develop richness and naturalness .

Biochemical Analysis

Biochemical Properties

Methyl geranate interacts with various enzymes, proteins, and other biomolecules. It is biosynthetically linked to juvenile hormone III, a hormone mediating temporary infertility in certain species . In yeast, geraniol and nerol can be converted to geranic acid and citronellic acid, indicating that this compound might be involved in similar biochemical reactions .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, in the burying beetle species, female Nicrophorus vespilloides emit this compound during the intensive period of parental care, acting as an anti-aphrodisiac and deterring males from copulating . This suggests that this compound can influence cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. In the case of the burying beetle, this compound is biosynthetically linked to juvenile hormone III, indicating a potential mechanism of action through hormone regulation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the emission of this compound varies between species and within species, which can be attributed to sex differences and individual brood size differences

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound dosage effects are limited, it is known that the compound acts as an anti-aphrodisiac in certain beetle species

Metabolic Pathways

This compound is involved in the metabolic pathways of certain organisms. In yeast, it has been demonstrated that geraniol and nerol can be converted to geranic acid and citronellic acid, suggesting that this compound might be involved in similar metabolic pathways .

properties

IUPAC Name |

methyl (2E)-3,7-dimethylocta-2,6-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOBBFVLNKYODD-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274147 | |

| Record name | Methyl (E)-geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189-09-9 | |

| Record name | Methyl geranate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl geranate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E)-geranate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-3,7-dimethylocta-2,6-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GERANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26YR95MGP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Methyl geranate and where is it found?

A1: this compound is a monoterpene ester commonly found in various plant species. It contributes significantly to the aroma of several plants, including lemon-scented myrtle (Darwinia citriodora) [, , ], Dracocephalum kotschyi [, , ], and hops (Humulus lupulus) [, , , , ].

Q2: What is the chemical structure of this compound?

A2: this compound (methyl (E)-3,7-dimethylocta-2,6-dienoate) possesses a linear structure with two double bonds. It is a methyl ester derivative of geranic acid.

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have characterized this compound using various spectroscopic techniques. Its 13C NMR spectrum, alongside related compounds like juvenile hormone III and methyl farnesoate, has been analyzed to understand substituent influences on chemical shifts []. Mass spectrometry studies have provided insights into the fragmentation patterns of this compound and its isomers [, ].

Q4: How does the concentration of this compound vary in different plant species and varieties?

A4: Research indicates a significant variation in this compound concentration across different plant species and even within varieties. For example, it is almost entirely absent in some hop varieties [] while being a major component in others like Tomahawk hops []. Similarly, its concentration varies significantly across different populations of Dracocephalum kotschyi [].

Q5: Are there any studies on the photochemical reactions of this compound?

A6: Yes, the photochemistry of this compound has been extensively studied, particularly its deconjugation reactions [, , , , ]. These studies have explored the influence of factors like base concentration and the presence of triplet sensitizers on the reaction pathways and product formation [, ]. Researchers have also investigated the kinetics of these photochemical transformations [, ].

Q6: What is the role of this compound in the aroma profile of different products?

A9: this compound contributes significantly to the aroma of various products. It is a key contributor to the citrus-like aroma of Tomahawk hops, which are used in beer brewing []. In baked sweet potatoes, this compound contributes a "sweet candy" aroma []. Its presence has also been identified in the essential oils of Teucrium flavum L. subsp. flavum, a plant used to flavor wines, bitters, liqueurs, and even as a hop substitute in beer [].

Q7: What analytical techniques are used to study and quantify this compound?

A10: Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is widely employed for identifying and quantifying this compound in complex mixtures like essential oils and plant extracts [, , , , , , , , , , , , , , , ]. Techniques like headspace solid-phase microextraction (HS-SPME) are often used in conjunction with GC-MS to improve the sensitivity and selectivity of analysis [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)